4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule featuring a triazole ring, ethoxyphenyl, and tetrafluoroethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Tetrafluoroethoxyphenyl Group: The tetrafluoroethoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction, using a suitable fluorinated reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The ethoxyphenyl and tetrafluoroethoxyphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
- 4-(2-ethoxyphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-amine
Uniqueness
4-(2-ETHOXYPHENYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to the presence of both ethoxyphenyl and tetrafluoroethoxyphenyl groups, which confer specific electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2S/c1-2-26-14-9-4-3-8-13(14)25-15(23-24-17(25)28)11-6-5-7-12(10-11)27-18(21,22)16(19)20/h3-10,16H,2H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHKBWLMBSKHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412769 | |
Record name | 4-(2-Ethoxyphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7168-26-5 | |
Record name | 4-(2-Ethoxyphenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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